molecular formula C22H19ClFN3O4S2 B2466038 N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-80-8

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2466038
CAS No.: 851780-80-8
M. Wt: 507.98
InChI Key: CMWXENBFKZXFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a potent and selective chemical probe targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The primary research value of this inhibitor lies in its utility for elucidating the pathological mechanisms underlying neurodegenerative diseases, particularly Down syndrome and Alzheimer's disease , where DYRK1A activity is implicated in the hyperphosphorylation of tau and other key proteins. Its mechanism of action involves competitive binding at the kinase's ATP-binding site, effectively suppressing its enzymatic activity and modulating downstream pathways critical for cell cycle control and neuronal development. Furthermore, due to the role of DYRK1A in regulating transcription factors and processes associated with cell proliferation and survival, this compound is a vital tool in oncology research for investigating novel therapeutic strategies against certain cancers. Researchers utilize this inhibitor in model systems to dissect the complex signaling networks governed by the DYRK family of kinases, offering critical insights for potential intervention points in disease progression.

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O4S2/c1-32(28,29)26-19-10-4-15(5-11-19)21-14-22(16-2-8-18(24)9-3-16)27(25-21)33(30,31)20-12-6-17(23)7-13-20/h2-13,22,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWXENBFKZXFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Introduction of the sulfonyl group: The pyrazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the fluorophenyl group: The resulting compound is further reacted with 4-fluorobenzaldehyde under basic conditions to introduce the fluorophenyl group.

    Final coupling: The final step involves coupling the intermediate with methanesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing certain functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the aromatic rings.

Scientific Research Applications

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The target compound’s activity and physicochemical properties are influenced by substituent positioning and electronic effects. Key analogs include:

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) References
N-{4-[1-(4-Chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide C₂₃H₂₀ClFN₃O₄S₂ ~538.0 4-Cl-benzenesulfonyl, 4-F-phenyl, methanesulfonamide Carbonic anhydrase inhibition, cytotoxic
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide C₂₃H₂₀ClFN₃O₄S₂ ~552.0 3-Cl-benzenesulfonyl, 2-F-phenyl, ethanesulfonamide Not reported in provided sources
4-[5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide C₂₁H₁₈FN₃O₂S 395.45 Phenyl, 4-F-phenyl, benzenesulfonamide Aminopeptidase N inhibition
N-{4-[1-(4-Fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide C₂₄H₂₃FN₃O₄S₂ ~524.0 4-F-benzenesulfonyl, 2-methylphenyl, methanesulfonamide Not reported in provided sources

Key Observations :

  • Substituent Position : The 4-fluorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to 2-fluorophenyl analogs (e.g., ), which exhibit steric hindrance .
  • Sulfonamide Groups : Methanesulfonamide (target) vs. ethanesulfonamide () influences solubility; bulkier groups reduce membrane permeability .
Physicochemical and Crystallographic Properties
  • X-ray Crystallography: The target compound’s analogs (e.g., ) crystallize in monoclinic systems (space group P2₁/c) with R-factors < 0.06, confirming planar pyrazoline rings and sulfonamide geometry critical for bioactivity .
  • Molecular Weight and Solubility : Derivatives with molecular weights > 500 g/mol (e.g., ) show reduced aqueous solubility, necessitating formulation optimization .

Biological Activity

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyrazole core with various substituents that influence its biological properties. The presence of the chlorobenzenesulfonyl and fluorophenyl groups are particularly noteworthy for their potential interactions with biological targets.

Property Value
Molecular Formula C22H21ClFN3O4S
Molecular Weight 445.93 g/mol
CAS Number 851782-14-4

The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors. This compound may interfere with signaling pathways critical to cell proliferation and survival, particularly in cancerous cells.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound's sulfonamide moiety is known for its antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy similar to that of traditional sulfa drugs. Studies suggest that the compound may disrupt folate synthesis in bacteria, leading to growth inhibition .

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including compounds structurally related to this compound. Results indicated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Testing : In a comparative study on antimicrobial agents, this compound was found effective against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were comparable to established antibiotics .

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer metabolism, which may contribute to its anticancer effects.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced efficacy, suggesting potential for combination therapies .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including condensation of arylhydrazines with ketones to form the pyrazoline core, followed by sulfonylation. Key steps include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility and reactivity .
  • Microwave-assisted synthesis : Enhances reaction rates and purity by enabling precise temperature control .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which characterization techniques are essential for confirming the compound’s structure?

A combination of methods is required:

  • NMR spectroscopy : Assigns proton and carbon environments, confirming regiochemistry of the pyrazole ring .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and confirms the dihydro-pyrazole ring conformation .

Q. What biological activities are associated with the compound’s structural motifs?

The sulfonamide and 4-fluorophenyl groups are linked to:

  • Enzyme inhibition : Potential interaction with ATP-binding pockets in kinases .
  • Antimicrobial activity : Structural analogs show efficacy against fungal pathogens via membrane disruption .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Contradictions in NMR or IR spectra may arise from tautomerism or conformational flexibility. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
  • DFT calculations : Predicts stable conformers and compares experimental vs. simulated spectra .
  • Complementary techniques : X-ray crystallography provides definitive bond-length and angle data .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Flow chemistry : Reduces side reactions by controlling residence time and mixing efficiency (e.g., for diazo intermediates) .
  • Inert atmosphere : Prevents oxidation of sensitive intermediates like thiols or amines .
  • Design of Experiments (DoE) : Statistically optimizes parameters (e.g., temperature, catalyst loading) to maximize yield .

Q. How can electronic properties be analyzed to predict reactivity in medicinal chemistry applications?

  • UV-Vis spectroscopy : Measures π→π* transitions to assess conjugation in the pyrazole ring .
  • Electrochemical studies : Cyclic voltammetry identifies redox-active sites (e.g., sulfonamide groups) .
  • Hirshfeld surface analysis : Maps intermolecular interactions to guide solubility or crystallinity improvements .

Q. What mechanisms underlie the compound’s stability under varying pH conditions?

  • Hydrolysis studies : Monitor degradation products at acidic/basic pH using HPLC-MS .
  • pKa determination : Titration or computational methods (e.g., MarvinSketch) predict protonation states affecting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.